molecular formula C13H7Cl3F3N3O B2877512 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide CAS No. 326807-66-3

2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide

Cat. No. B2877512
CAS RN: 326807-66-3
M. Wt: 384.56
InChI Key: KNZGPDDPLZNEPU-UHFFFAOYSA-N
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Description

This compound is also known as Fluopicolide . It is a fungicide used in agriculture to control diseases caused by oomycetes such as late blight of potato . It is classed as an acylpicolide .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been discussed . The major use of TFMP derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The molecular formula of Fluopicolide is C14H8Cl3F3N2O . The structural formula is given in the reference .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

Fluopicolide has a molar mass of 383.58 g·mol−1 . It has a low aqueous solubility and a low volatility . It can be persistent in soil systems but tends not to be persistent in water .

Scientific Research Applications

Control of Oomycetes in Agriculture

Fluopicolide is primarily used in agriculture to control diseases caused by oomycetes, which are fungus-like organisms responsible for a range of plant diseases. It is particularly effective against Phytophthora infestans , the pathogen causing late blight in potatoes, a disease historically known for causing the Irish Potato Famine .

Resistance Management

Due to its unique mode of action, which is thought to affect spectrin-like proteins in the cytoskeleton of oomycetes, Fluopicolide can inhibit the growth of strains resistant to other fungicides like phenylamides and strobilurin . This makes it a valuable tool in resistance management strategies in crop protection.

Systemic Activity in Plants

Fluopicolide exhibits some systemic activity, meaning it can move through the plant’s xylem towards the tips of stems. However, it does not get transported to the roots. This property is beneficial for protecting the aerial parts of the plant while minimizing the impact on the soil and root ecosystem .

Zoospore Motility and Cyst Germination

The compound affects the motility of zoospores and the germination of cysts, which are critical stages in the life cycle of oomycetes. By disrupting these processes, Fluopicolide helps prevent the spread of infection and the establishment of new disease foci .

Mycelium Growth and Sporulation

Fluopicolide impacts the growth of the mycelium and sporulation in oomycetes. The mycelium is the vegetative part of a fungus, and sporulation is the process of spore formation. Inhibiting these stages is crucial for disease control and reducing the pathogen’s ability to reproduce .

Development of Co-formulations

The fungicide has been developed into co-formulations with other active ingredients like Fosetyl-Al and propamocarb. These combinations are used for enhanced disease control in crops like vines and potatoes, providing a broader spectrum of activity .

Low Acute Toxicity

Fluopicolide has a median lethal dose (LD50) in rats of >5000 mg/kg, indicating low acute toxicity. This property is significant for its application in environments where non-target organisms and human handlers are present .

Non-Carcinogenic and Non-Teratogenic

Tests in mammals have shown that Fluopicolide does not cause skin sensitization, cancer, or developmental problems. This makes it a safer option compared to other fungicides with higher toxicity profiles .

Safety and Hazards

The median lethal dose in rats is >5000 mg/kg, meaning that Fluopicolide has low acute toxicity . Tests in other mammals indicate that it does not cause skin sensitisation, cancer, or developmental problems .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3N3O/c14-7-2-1-3-8(15)10(7)12(23)22-21-11-9(16)4-6(5-20-11)13(17,18)19/h1-5H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZGPDDPLZNEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide

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